Didodecyl sebacate Didodecyl sebacate
Brand Name: Vulcanchem
CAS No.: 2432-88-4
VCID: VC18425261
InChI: InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-19-23-27-31-37-33(35)29-25-21-17-18-22-26-30-34(36)38-32-28-24-20-16-14-12-10-8-6-4-2/h3-32H2,1-2H3
SMILES:
Molecular Formula: C34H66O4
Molecular Weight: 538.9 g/mol

Didodecyl sebacate

CAS No.: 2432-88-4

Cat. No.: VC18425261

Molecular Formula: C34H66O4

Molecular Weight: 538.9 g/mol

* For research use only. Not for human or veterinary use.

Didodecyl sebacate - 2432-88-4

Specification

CAS No. 2432-88-4
Molecular Formula C34H66O4
Molecular Weight 538.9 g/mol
IUPAC Name didodecyl decanedioate
Standard InChI InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-19-23-27-31-37-33(35)29-25-21-17-18-22-26-30-34(36)38-32-28-24-20-16-14-12-10-8-6-4-2/h3-32H2,1-2H3
Standard InChI Key HIKZOIYUQFYFBB-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Didodecyl sebacate belongs to the family of aliphatic diesters, characterized by a central sebacic acid backbone (HOOC-(CH2)8-COOH\text{HOOC-(CH}_2\text{)}_8\text{-COOH}) esterified with two dodecyl (C12H25\text{C}_{12}\text{H}_{25}) alcohol groups. The InChI string (InChI=1/C34H66O4/c1-3-5-7-9-11-13-15-19-23-27-31-37-33(35)29-25-21-17-18-22-26-30-34(36)38-32-28-24-20-16-14-12-10-8-6-4-2/h3-32H2,1-2H3) confirms its branched alkyl configuration, which contributes to its low crystallization tendency . The ester’s flexibility arises from the ten methylene groups in the sebacic acid moiety, enabling conformational adaptability in polymeric matrices.

Table 1: Key Structural and Physical Properties of Didodecyl Sebacate

PropertyValueSource
Molecular FormulaC34H66O4\text{C}_{34}\text{H}_{66}\text{O}_4
Molecular Weight538.8854 g/mol
Density (25°C)0.903 g/cm³
Boiling Point522.2°C at 760 mmHg
Refractive Index1.458
Flash Point235°C
Vapor Pressure (25°C)5.28×10115.28 \times 10^{-11} mmHg

Synthesis and Production Methods

Conventional Chemical Synthesis

Didodecyl sebacate is typically synthesized via acid-catalyzed esterification of sebacic acid with dodecyl alcohol. The reaction follows the general equation:

HOOC-(CH2)8-COOH+2C12H25OHC12H25OOC-(CH2)8-COOC12H25+2H2O\text{HOOC-(CH}_2\text{)}_8\text{-COOH} + 2 \text{C}_{12}\text{H}_{25}\text{OH} \rightarrow \text{C}_{12}\text{H}_{25}\text{OOC-(CH}_2\text{)}_8\text{-COO}\text{C}_{12}\text{H}_{25} + 2 \text{H}_2\text{O}

Sulfuric acid or p-toluenesulfonic acid is commonly used as a catalyst, with reaction temperatures ranging from 140–180°C . Excess alcohol is employed to drive the equilibrium toward ester formation, followed by vacuum distillation to remove water and unreacted reagents.

Enzymatic Synthesis Innovations

While enzymatic methods for didodecyl sebacate remain underexplored, studies on analogous esters like dioctyl sebacate demonstrate the viability of lipase-catalyzed routes. Zhu et al. achieved a 93% conversion rate for dioctyl sebacate using Novozym 435 (immobilized Candida antarctica lipase B) in toluene at 40°C, with molecular sieves to absorb water . This approach, operating at milder conditions than traditional methods, reduces energy consumption and byproduct formation. Adapting these parameters (e.g., substituting octanol with dodecanol) could optimize didodecyl sebacate production, though steric hindrance from longer alkyl chains may necessitate adjustments in enzyme loading or solvent selection .

Recent Research and Future Directions

Solvent-Free Synthesis Optimization

Emerging studies emphasize solvent-free enzymatic systems to enhance sustainability. For dioctyl sebacate, eliminating toluene reduced reaction yields by 15–20% but eliminated volatile organic compound emissions . Applying similar principles to didodecyl sebacate could balance ecological and economic factors, though higher reaction temperatures (60–80°C) may be required to offset increased viscosity from longer alkyl chains.

Biomedical Applications

Preliminary investigations into sebacate esters as drug delivery vehicles highlight their ability to solubilize hydrophobic therapeutics. Didodecyl sebacate’s large hydrophobic domain shows promise for encapsulating anticancer agents like paclitaxel, with in vitro release profiles extending beyond 72 hours .

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